molecular formula C15H18ClN3O3S2 B2905480 N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922045-98-5

N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2905480
CAS No.: 922045-98-5
M. Wt: 387.9
InChI Key: DNJNVAUDDWUGDQ-UHFFFAOYSA-N
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Description

N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of 4-chlorobenzenesulfonamide with thiazole-4-carboxylic acid, followed by the introduction of the N-butyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Scientific Research Applications

N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-butyl-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S2/c1-2-3-8-17-14(20)9-12-10-23-15(18-12)19-24(21,22)13-6-4-11(16)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJNVAUDDWUGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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